1-(4-(Dimethylamino)but-2-yn-1-yl)-3-(4-ethoxyphenyl)urea

Description

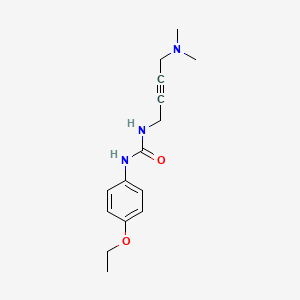

1-(4-(Dimethylamino)but-2-yn-1-yl)-3-(4-ethoxyphenyl)urea is a urea derivative characterized by a dimethylamino-substituted butynyl chain and a 4-ethoxyphenyl group. Urea-based compounds are widely explored in medicinal chemistry due to their hydrogen-bonding capabilities, which enhance binding affinity to biological targets. The dimethylamino group in the butynyl chain likely contributes to solubility and electronic effects, while the 4-ethoxyphenyl moiety may influence lipophilicity and metabolic stability .

Properties

IUPAC Name |

1-[4-(dimethylamino)but-2-ynyl]-3-(4-ethoxyphenyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N3O2/c1-4-20-14-9-7-13(8-10-14)17-15(19)16-11-5-6-12-18(2)3/h7-10H,4,11-12H2,1-3H3,(H2,16,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLXFIFCSVXARSO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)NCC#CCN(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-(Dimethylamino)but-2-yn-1-yl)-3-(4-ethoxyphenyl)urea can be synthesized through a multi-step process involving the following key steps:

Formation of the but-2-yn-1-yl intermediate: This step involves the reaction of a suitable alkyne precursor with a dimethylamino group under basic conditions.

Coupling with 4-ethoxyphenyl isocyanate: The intermediate is then reacted with 4-ethoxyphenyl isocyanate to form the desired urea derivative. This reaction typically requires a catalyst and is carried out under controlled temperature and pressure conditions.

Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions: 1-(4-(Dimethylamino)but-2-yn-1-yl)-3-(4-ethoxyphenyl)urea undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

Common Reagents and Conditions:

Oxidizing agents: Hydrogen peroxide, potassium permanganate.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Substitution reagents: Halogens, nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

1-(4-(Dimethylamino)but-2-yn-1-yl)-3-(4-ethoxyphenyl)urea has several scientific research applications, including:

Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate or active ingredient in drug development.

Materials Science: It is explored for its use in the synthesis of advanced materials, such as polymers and nanomaterials.

Biological Research: The compound is investigated for its biological activity and potential therapeutic effects.

Industrial Applications: It may be used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 1-(4-(Dimethylamino)but-2-yn-1-yl)-3-(4-ethoxyphenyl)urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, leading to modulation of biological processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Urea Derivatives

The urea scaffold allows for extensive structural diversification. Below is a comparative analysis of key analogs:

*Estimated based on molecular formula.

Key Observations:

- Substituent Effects on Physicochemical Properties: The target compound’s dimethylamino-butynyl chain increases molecular weight compared to simpler analogs like 1-(4-ethoxyphenyl)-3-(tert-butyl)urea . Fluorophenyl (8e) and cyanophenyl (8f) substituents in pyrimidinyl ureas reduce melting points compared to bulkier groups, suggesting improved crystallinity or solubility .

- Biological Relevance: Pyrimidinyl ureas (e.g., 8e, 8f) demonstrate cannabinoid receptor modulation, highlighting the role of heterocyclic substituents in target selectivity . Gedatolisib’s morpholino-triazine and piperidinyl groups enable dual PI3K/mTOR inhibition, illustrating how complex substituents expand therapeutic applications .

Structural Analogues with Aliphatic Chains

Compounds with aliphatic linkers share similarities with the target molecule’s butynyl chain:

1-(4-(Benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-(4-chlorobenzyl)urea :

- Features a benzo-dioxolyloxy-butynyl chain and 4-chlorobenzyl group.

- Higher molecular weight (372.8 vs. ~291.34) due to the benzo-dioxole moiety, which may enhance π-π stacking interactions.

- 1-(4-((7-(Dimethylamino)quinazolin-4-yl)oxy)phenyl)-3-(4-fluorobenzyl)urea (40) : Quinazolinyl-dimethylamino group linked via an ether.

Pharmacological Implications

- Electronic and Steric Effects: The dimethylamino group in the target compound may enhance solubility via protonation, while the ethoxyphenyl group balances lipophilicity for membrane penetration . Comparatively, morpholino-triazine derivatives (e.g., Gedatolisib) leverage hydrogen-bonding motifs for kinase inhibition .

Synthetic Accessibility :

Biological Activity

1-(4-(Dimethylamino)but-2-yn-1-yl)-3-(4-ethoxyphenyl)urea is a synthetic organic compound with a complex structure that includes a dimethylamino group, an ethoxyphenyl moiety, and a urea functional group. Its unique arrangement of functional groups suggests potential applications in medicinal chemistry and other fields due to its diverse biological activities.

- Molecular Formula : C15H21N3O2

- Molecular Weight : 275.352 g/mol

- IUPAC Name : 1-[4-(dimethylamino)but-2-ynyl]-3-(4-ethoxyphenyl)urea

Synthesis

The synthesis of this compound typically involves the following steps:

- Formation of the But-2-yn-1-yl Intermediate : This is achieved by reacting a suitable alkyne with a dimethylamine source under basic conditions.

- Coupling with 4-Ethoxyphenyl Isocyanate : The intermediate is then reacted with 4-ethoxyphenyl isocyanate, usually in solvents like dichloromethane or tetrahydrofuran, under controlled conditions to yield the final product.

Biological Activity Overview

The biological activity of this compound has been explored in various contexts:

Photochemical Activity

This compound has been noted for its involvement in visible-light-induced oxidative formylation reactions , which suggests potential applications in photochemistry and organic synthesis. The interactions with molecular oxygen are crucial for these reactions, leading to the formation of formamides under mild conditions.

Comparative Analysis with Similar Compounds

To better understand the unique properties of 1-(4-(Dimethylamino)but-2-yn-1-y)-3-(4-ethoxyphenyl)urea, it can be compared with related compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1-(4-(Dimethylamino)but-2-yn-1-y)-3-(p-tolyl)urea | Similar structure with p-tolyl group | Different electronic properties due to para substitution |

| 1-(4-(Dimethylamino)but-2-yn-1-y)-3-(m-tolyl)urea | Similar structure with m-tolyl group | Altered sterics and reactivity compared to o-tolyl |

| 1-(4-(Dimethylamino)but-2-yn-1-y)-3-phenylurea | Similar structure with phenyl group | Lacks ethoxy substituent, affecting solubility and reactivity |

The presence of the ethoxyphenyl group significantly influences both its chemical reactivity and biological activity, making it a valuable compound for further research and application development.

Research Findings and Case Studies

While direct studies on the biological activity of this specific compound are scarce, similar compounds have shown promising results in various research contexts:

Anti-inflammatory Activity

Research into structurally similar compounds indicates potential anti-inflammatory properties. For instance, some derivatives have demonstrated significant inhibitory effects on inflammation markers in vitro, suggesting that modifications to the urea structure could yield compounds with enhanced therapeutic effects .

Anticancer Potential

Compounds similar to this urea derivative have been explored for their anticancer properties. Studies suggest that modifications such as those seen in aminopyrazole-based compounds can lead to significant cytotoxicity against various cancer cell lines . The mechanism often involves interference with cell cycle progression and apoptosis pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.